molecular formula C123H195N31O39 B011732 CS1 Peptide CAS No. 107978-77-8

CS1 Peptide

Cat. No.: B011732
CAS No.: 107978-77-8
M. Wt: 2732 g/mol
InChI Key: NXAKDBCNODQXBZ-YSZCVPRFSA-N
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Description

CS1 Peptide, also known as the connecting segment 1 peptide, is a specific sequence within the fibronectin protein. Fibronectin is a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. The this compound is recognized for its role in cell adhesion, migration, and signaling, making it a significant focus in biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CS1 Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins at the carboxyl end of the peptide and proceeds towards the amino end. Key steps include:

    Deprotection: Removal of protecting groups from the amino acids.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or HATU.

    Cleavage: Final removal of the peptide from the resin.

Industrial Production Methods: For large-scale production, the same SPPS method is employed but optimized for industrial settings. This involves automated peptide synthesizers that can handle multiple sequences simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: CS1 Peptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Mechanism of Action

CS1 Peptide exerts its effects primarily through binding to integrins, specifically the alpha-4-beta-1 integrin. This interaction mediates cell adhesion, migration, and signaling pathways. The peptide can inhibit the binding of fibronectin to integrins, thereby modulating cellular responses .

Comparison with Similar Compounds

Uniqueness: CS1 Peptide is unique due to its specific binding affinity for the alpha-4-beta-1 integrin, which is not shared by all fibronectin-derived peptides. This specificity makes it particularly valuable in targeted therapies and research applications .

Biological Activity

The CS1 peptide, derived from the CS1 segment of fibronectin, has garnered attention in various fields of biomedical research due to its significant biological activities, particularly in cancer biology and immunotherapy. This article consolidates findings from diverse studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, implications in disease pathogenesis, and potential therapeutic applications.

Overview of this compound

CS1 is a specific segment of fibronectin that plays a critical role in cell adhesion, migration, and invasion. It is particularly noted for its involvement in oral squamous cell carcinoma (OSCC) and multiple myeloma (MM). The peptide's structure and function have been investigated extensively to understand its contributions to tumor biology and immune responses.

Cell Adhesion and Migration

This compound enhances the spreading, migration, and invasion of OSCC cells. Studies have shown that the inclusion of CS1 in vitro significantly promotes these cellular processes. For instance, OSCC cells treated with CS1 exhibited increased spreading in a dose-dependent manner compared to controls (scrambled peptides) . The mechanism underlying this effect involves the interaction with integrin α4 and focal adhesion kinase (FAK), which are crucial for cell adhesion dynamics.

Table 1: Effects of this compound on OSCC Cell Behavior

ParameterControl (Scrambled Peptide)This compound (80 μg/ml)p-value
Cell Spreading (%)LowHigh<0.01
Migration RateBaselineIncreased<0.05
Invasion through MatrigelMinimalSignificant<0.01

Role in Cancer Pathogenesis

CS1 expression is markedly elevated in OSCC tissues compared to normal tissues. Higher expression levels correlate with lower-grade tumors, suggesting a role in early tumor development . The data indicate that CS1 may facilitate tumor progression by enhancing cellular motility and invasion capabilities.

Immunogenic Properties

In the context of multiple myeloma, the CS1 antigen serves as a target for immunotherapy. A specific immunogenic peptide derived from the CS1 antigen (CS1(239-247), SLFVLGLFL) has been identified as capable of inducing cytotoxic T lymphocytes (CTLs) that specifically target HLA-A2 positive MM cells . This peptide promotes T cell activation and proliferation, leading to effective anti-tumor responses.

Table 2: Immunogenic Activity of this compound

ParameterControl (No Peptide)CS1(239-247) Peptide
CTL Activation (%)LowHigh
IFN-γ Production (pg/ml)BaselineSignificantly Increased
Degranulation ResponseMinimalEnhanced

Study 1: OSCC Cell Lines

A study investigating the effects of CS1 on OSCC cell lines demonstrated that treatment with CS1 significantly enhanced cell spreading and migration capabilities compared to untreated controls. This study utilized immunohistochemical analyses to correlate CS1 expression levels with clinicopathological factors in patient samples .

Study 2: Multiple Myeloma Immunotherapy

Another pivotal study focused on the immunogenicity of the this compound in multiple myeloma patients. The findings revealed that patients receiving vaccinations with the CS1(239-247) peptide exhibited increased levels of CTLs specific to MM cells, indicating potential for therapeutic applications in enhancing anti-tumor immunity .

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAKDBCNODQXBZ-YSZCVPRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H195N31O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107978-77-8
Record name CS1 Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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